Cas no 2228233-66-5 (3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine)

3,3,3-Trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxypyridine moiety contributes to electronic modulation and binding affinity in target interactions. This compound’s unique structure makes it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its amine functionality allows for further derivatization, offering versatility in medicinal chemistry. The presence of fluorine atoms may also improve bioavailability and pharmacokinetic properties. Suitable for controlled reactions, this compound is typically handled under inert conditions due to its reactive amine group.
3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine structure
2228233-66-5 structure
Product Name:3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine
CAS No:2228233-66-5
MF:C9H11F3N2O
MW:220.191652536392
CID:6419959
PubChem ID:165710816
Update Time:2025-05-26

3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine
    • 2228233-66-5
    • EN300-1961802
    • Inchi: 1S/C9H11F3N2O/c1-15-6-2-3-14-8(4-6)7(5-13)9(10,11)12/h2-4,7H,5,13H2,1H3
    • InChI Key: JVCNRWPTWUJLHT-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=C(C=CN=1)OC)CN)(F)F

Computed Properties

  • Exact Mass: 220.08234746g/mol
  • Monoisotopic Mass: 220.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.1Ų

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Additional information on 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine

Introduction to 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine (CAS No. 2228233-66-5)

3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine, with the CAS number 2228233-66-5, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of trifluoromethyl-substituted amines, which are known for their diverse biological activities and pharmacological properties.

The molecular structure of 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine is characterized by a trifluoromethyl group attached to a propanamine backbone, along with a 4-methoxypyridine moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties make it an attractive candidate for drug development in various therapeutic areas.

Recent studies have explored the potential of 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated its effects on central nervous system (CNS) disorders, particularly in models of Alzheimer's disease and Parkinson's disease. The results indicated that this compound exhibits neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective effects, 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine has shown promise in the field of oncology. Research conducted at the National Cancer Institute (NCI) demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of apoptosis and cell cycle progression, making it a potential lead compound for the development of novel anticancer agents.

The pharmacokinetic profile of 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine has also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties suggest that it could be administered orally with sustained therapeutic effects, reducing the frequency of dosing and improving patient compliance.

Safety and toxicity assessments are crucial steps in the drug development process. Preliminary toxicology studies have shown that 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its safety profile and potential side effects in humans.

The synthesis of 3,3,3-trifluoro-2-(4-methoxypyridin-2-yl)propan-1-amine involves several steps and requires careful optimization to achieve high yields and purity. A commonly used synthetic route involves the reaction of 4-methoxypyridine with a trifluoromethyl-substituted electrophile followed by reduction to form the final amine product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in research and development.

In conclusion, 3,3,3-trifluoro-2-(4-methoxypyridin-2-y l)propan -1 -amine (CAS No. 2 28 8 8 8 -66 -5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic research and pharmaceutical development. As ongoing research continues to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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